4-Oxononanoic acid

Catalog No.
S702770
CAS No.
6064-52-4
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxononanoic acid

CAS Number

6064-52-4

Product Name

4-Oxononanoic acid

IUPAC Name

4-oxononanoic acid

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12)

InChI Key

PRDIIROHTWNJDB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCC(=O)O

Canonical SMILES

CCCCCC(=O)CCC(=O)O

The exact mass of the compound 4-Oxononanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Oxononanoic acid (CAS 6064-52-4), also known as 4-ketononanoic acid, is a medium-chain, 9-carbon γ-keto acid. In industrial and academic procurement, it is primarily sourced as a direct precursor for the synthesis of γ-nonalactone, a commercial flavor and fragrance compound, and as a specialized building block for medium-chain heterocycles[1]. Structurally, the ketone at the C4 position enables predictable cyclization into 5-membered rings (γ-lactones or pyrroles) upon reduction or amination. Its 9-carbon aliphatic tail imparts significantly higher lipophilicity compared to shorter homologs like levulinic acid, making it specifically suited for applications requiring defined hydrophobic interactions, such as lipid peroxidation modeling and the formulation of lipophilic flavor standards.

Substituting 4-oxononanoic acid with generic keto-acids or positional isomers fundamentally alters downstream chemical and biological outcomes. Using the ubiquitous 4-oxopentanoic acid (levulinic acid) results in the formation of γ-valerolactone rather than γ-nonalactone, completely shifting the end-product from a targeted coconut/stone-fruit aromatic to an industrial solvent [1]. Similarly, substituting with positional isomers like 5-oxononanoic acid shifts the cyclization trajectory from a 5-membered γ-lactone to a 6-membered δ-lactone, which possesses entirely different sensory thresholds and volatility profiles. Furthermore, in proteomics research, substituting with unsaturated analogs like 4-oxo-2-nonenal (ONE) introduces confounding Michael addition reactivity, neutralizing its utility as a stable, Schiff-base-specific control molecule[2].

Lactonization Specificity and Sensory Threshold vs. Levulinic Acid

The chain length of the γ-keto acid dictates the olfactory properties of the resulting lactone. Biotransformation or chemical reduction of 4-oxononanoic acid yields γ-nonalactone, which exhibits a highly specific coconut and stone-fruit aroma with an enantiomeric detection threshold as low as 35 µg/L for the (S)-enantiomer and 66 µg/L for the (R)-enantiomer [1]. In contrast, reduction of the common baseline homolog, levulinic acid (4-oxopentanoic acid), yields γ-valerolactone, which lacks these targeted aromatic notes and is primarily used as a solvent or fuel additive.

Evidence DimensionCyclization product and sensory threshold
Target Compound DataYields γ-nonalactone (coconut/peach aroma, 35-66 µg/L threshold)
Comparator Or BaselineLevulinic acid (yields γ-valerolactone, non-aromatic solvent)
Quantified DifferenceComplete shift in olfactory profile and end-use category
ConditionsYeast biotransformation (S. cerevisiae) or chemical reduction

Procurement of the exact C9 keto-acid is mandatory for flavor and fragrance manufacturers targeting specific γ-nonalactone profiles, as shorter homologs cannot replicate the required sensory thresholds.

Lysine Reactivity Pathway Isolation vs. 4-Oxo-2-nonenal (ONE)

In studies of lipid peroxidation-derived protein modifications, 4-oxononanoic acid serves as a critical saturated control. Assays incubating RNase A and β-lactoglobulin demonstrate that 4-oxononanoic acid reacts with lysine residues exclusively via Schiff base formation to yield stable 4-ketoamides and pyrroles [1]. Conversely, the unsaturated comparator 4-oxo-2-nonenal (ONE) undergoes rapid Michael addition, leading to complex, confounding cross-linking [1]. The saturated C9 chain of 4-oxononanoic acid allows researchers to isolate and quantify pyrrole-driven modifications without Michael addition interference.

Evidence DimensionProtein modification pathway (Lysine reactivity)
Target Compound DataExclusive Schiff base/pyrrole formation (no Michael addition)
Comparator Or Baseline4-Oxo-2-nonenal (rapid Michael addition and complex cross-linking)
Quantified DifferenceElimination of Michael addition pathways in protein adduct formation
ConditionsIncubation with RNase A or β-lactoglobulin and LC-MS/MS analysis

For toxicologists and proteomics researchers, procuring this saturated analog is essential to deconvolute complex lipid peroxidation mechanisms and isolate specific protein-adduct pathways.

Biotransformation Efficiency in Fermentation vs. Linoleic Acid

Industrial and analytical production of γ-nonalactone via yeast fermentation relies on precursor availability. Direct spiking of musts with 4-oxononanoic acid results in a highly efficient, single-step reduction and lactonization by Saccharomyces cerevisiae [1]. When relying on the upstream baseline precursor, linoleic acid, the pathway requires complex lipoxygenation (via 9-HODE or 13-HODE), which suffers from lower direct conversion rates and generates competing side products[1]. Utilizing 4-oxononanoic acid bypasses the rate-limiting lipoxygenase steps, ensuring predictable lactone titers.

Evidence DimensionFermentation pathway efficiency to γ-nonalactone
Target Compound DataSingle-step reduction/lactonization (direct conversion)
Comparator Or BaselineLinoleic acid (multi-step lipoxygenation via 9-HODE)
Quantified DifferenceBypasses rate-limiting upstream lipoxygenase enzymes
ConditionsSaccharomyces cerevisiae alcoholic fermentation

Using the immediate keto-acid precursor guarantees higher titer predictability in bio-flavor manufacturing and provides a clearer metabolic marker for isotopic tracking.

Bio-Flavor Manufacturing and Fermentation

4-Oxononanoic acid is a highly efficient precursor for the biological production of natural γ-nonalactone. By supplementing yeast (S. cerevisiae) fermentations with this specific C9 keto-acid, manufacturers can bypass complex upstream lipid oxidation pathways, ensuring high-yield, enantioselective conversion into coconut and stone-fruit aromatic compounds[1].

Proteomics and Lipid Peroxidation Modeling

In analytical biochemistry, this compound is procured as a stable, saturated analog to highly reactive lipid electrophiles like 4-oxo-2-nonenal (ONE). It allows researchers to selectively study Schiff base and pyrrole formation on protein lysine residues without the confounding effects of Michael addition, enabling precise LC-MS/MS quantification of protein adducts [2].

Isotopic Labeling for Beverage Analysis

For quality control and aging studies in the wine and brewing industries, 4-oxononanoic acid is used to synthesize deuterated standards (e.g., d6-4-oxononanoic acid). These labeled standards are spiked into musts prior to fermentation to track the biogenesis of γ-nonalactone and monitor the development of dried-fruit nuances during the aging process [3].

Synthesis of Medium-Chain Heterocycles

The C4 ketone and C9 aliphatic tail make 4-oxononanoic acid an ideal building block for synthesizing lipophilic cyclopentenones and pyrroles. It is specifically selected over shorter homologs like levulinic acid when the final pharmaceutical or material intermediate requires a specific hydrophobic profile for membrane permeability or target binding [4].

XLogP3

1.3

UNII

2P2N5565DE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6064-52-4

Wikipedia

4-oxononanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Last modified: 08-15-2023

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